(E)-3-(2-Methylthiazol-4-yl)acrylic acid
CAS No.: 201142-75-8
Cat. No.: VC3809520
Molecular Formula: C7H7NO2S
Molecular Weight: 169.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 201142-75-8 |
|---|---|
| Molecular Formula | C7H7NO2S |
| Molecular Weight | 169.2 g/mol |
| IUPAC Name | (E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C7H7NO2S/c1-5-8-6(4-11-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ |
| Standard InChI Key | XLGMDBLELDJXLS-NSCUHMNNSA-N |
| Isomeric SMILES | CC1=NC(=CS1)/C=C/C(=O)O |
| SMILES | CC1=NC(=CS1)C=CC(=O)O |
| Canonical SMILES | CC1=NC(=CS1)C=CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name is (E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid, with a molecular formula of and a molecular weight of 169.20 g/mol . Key structural features include:
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A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen).
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A methyl group at the 2-position of the thiazole.
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An (E)-configured acrylic acid side chain at the 3-position.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 169.20 g/mol | |
| SMILES | CC1=NC(=CS1)/C=C/C(=O)O | |
| InChIKey | XLGMDBLELDJXLS-NSCUHMNNSA-N | |
| Solubility | Limited data; soluble in polar solvents |
The (E)-configuration ensures optimal spatial arrangement for interactions with biological targets, influencing its reactivity and binding affinity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a Knoevenagel condensation between 2-methylthiazole and malonic acid in the presence of a base such as piperidine. The reaction proceeds under reflux conditions, followed by decarboxylation to yield the final product:
Key steps include:
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Condensation: Formation of the α,β-unsaturated carboxylic acid.
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Decarboxylation: Removal of the carboxyl group under thermal conditions.
Industrial Optimization
Industrial production employs continuous flow reactors to enhance yield (typically >80%) and purity (>98%). Automated systems minimize byproducts such as the (Z)-isomer, which is less biologically active.
Chemical Reactivity and Functionalization
The compound participates in three primary reaction types:
Oxidation
Reaction with oxidizing agents (e.g., ) yields carboxylic acid derivatives. For example:
Reduction
Reduction using produces allylic alcohols:
Electrophilic Substitution
The thiazole ring undergoes halogenation or nitration at the 5-position under Lewis acid catalysis (e.g., ).
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Oxidation | Carboxylic acids | |
| Reduction | Alcohols | |
| Substitution | 5-Chloro-2-methylthiazole derivatives |
Biological Activity and Applications
Antimicrobial Properties
(E)-3-(2-Methylthiazol-4-yl)acrylic acid exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Table 3: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition Concentration (BIC, µg/mL) |
|---|---|---|
| MRSA | 8.23 | 6.25 |
| VRE | 7.56 | 5.89 |
| Klebsiella pneumoniae | 6.25 | 4.75 |
Mechanistically, the compound disrupts biofilm formation by interfering with quorum-sensing pathways.
Table 4: Cytotoxicity Data
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 0.45 |
| A549 (Lung) | 0.53 |
| HeLa (Cervical) | 0.52 |
The acrylic acid moiety enhances cellular uptake, while the thiazole ring interacts with kinase domains to induce apoptosis.
Neuroprotective Effects
In vitro studies suggest GABA-mimetic activity, protecting neuronal cells from oxidative stress with a survival rate of 85% at 10 µM.
Comparative Analysis with Analogues
Table 5: Comparison with Related Thiazole Derivatives
| Compound | Key Structural Difference | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 2-Methylthiazole | Lacks acrylic acid moiety | >10 |
| Thiazole-4-carboxylic acid | Carboxylic acid at position 4 | 5–15 |
| 3-(Thiazol-4-yl)propionic acid | Propionic acid side chain | 6–12 |
The (E)-configuration and acrylic acid group in (E)-3-(2-Methylthiazol-4-yl)acrylic acid confer superior bioactivity compared to analogues .
Industrial and Research Applications
Agrochemical Development
The compound serves as a precursor for herbicides targeting acetolactate synthase (ALS), with field trials showing 90% weed inhibition at 50 ppm.
Material Science
Its conjugated system enables use in organic semiconductors, exhibiting a bandgap of 2.8 eV and hole mobility of .
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